Uridine diphosphopyridoxal

Description

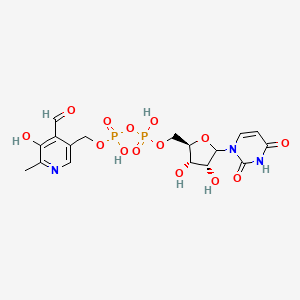

Structure

2D Structure

3D Structure

Properties

CAS No. |

97654-04-1 |

|---|---|

Molecular Formula |

C17H21N3O14P2 |

Molecular Weight |

553.3 g/mol |

IUPAC Name |

[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen phosphate |

InChI |

InChI=1S/C17H21N3O14P2/c1-8-13(23)10(5-21)9(4-18-8)6-31-35(27,28)34-36(29,30)32-7-11-14(24)15(25)16(33-11)20-3-2-12(22)19-17(20)26/h2-5,11,14-16,23-25H,6-7H2,1H3,(H,27,28)(H,29,30)(H,19,22,26)/t11-,14-,15-,16?/m1/s1 |

InChI Key |

RPXAOSYFLOINJG-GYBIIRLBSA-N |

SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |

Isomeric SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |

Synonyms |

UDP-pyridoxal uridine diphosphopyridoxal |

Origin of Product |

United States |

Historical Perspectives on Nucleotide Analogue Discovery and Early Characterization

The exploration of nucleotide analogues is a cornerstone of modern biochemistry and molecular biology. nih.gov These molecules, which are derivatives of natural nucleotides with chemical modifications, have been pivotal in dissecting the mechanisms of enzymes like DNA and RNA polymerases and in the development of therapeutic agents. nih.gov Early research focused on modifications to the sugar or base components of nucleosides. nih.gov The rationale was that even minor structural changes could have profound effects, allowing these analogues to be recognized by enzymes but ultimately disrupting catalytic processes or leading to chain termination in nucleic acid synthesis. nih.gov

The characterization of these early analogues involved a range of biochemical assays to understand their effects on enzyme kinetics and to identify their mechanism of action. plos.org Techniques were developed to study how these compounds inhibit viral replication or cell proliferation, leading to the discovery of numerous antiviral and anticancer drugs. nih.gov A key strategy in this field has been the design of affinity labels, which are reactive molecules that mimic a substrate to bind specifically to an enzyme's active site and then form a covalent bond, allowing for the identification of key amino acid residues. biologiachile.cl The development of such probes has been crucial for mapping the functional architecture of enzymes. biologiachile.cl

Overview of Pyridoxal Phosphate and Uridine Diphosphate Derivatives in Enzymatic Systems

Design Principles and Rationale for Site-Specific Probing

The design of this compound as an affinity label is rooted in the principle of combining a substrate-mimicking moiety with a reactive group. nih.govbiologiachile.cl The uridine diphosphate (UDP) portion of the molecule serves as a recognition element, guiding the compound to the nucleotide-binding sites of specific enzymes with high affinity. nih.gov This targeting is crucial for ensuring that the subsequent chemical modification is localized to the area of interest, thereby providing specific information about the enzyme's active site. biologiachile.clnih.gov

The reactive component of UDP-pyridoxal is the aldehyde group of the pyridoxal 5'-phosphate (PLP) moiety. biologiachile.cl This aldehyde group can form a Schiff base with the ε-amino group of lysine residues, which are frequently found in or near the nucleotide-binding sites of various enzymes. biologiachile.clucsf.edu The formation of this covalent bond effectively "labels" the lysine residue, allowing for its identification and the elucidation of its role in substrate binding or catalysis. nih.gov The specificity of this interaction is enhanced by the initial noncovalent binding of the UDP moiety, which increases the local concentration of the reactive pyridoxal group near the target lysine. nih.gov

Application in Nucleotide Binding Site Characterization

The unique properties of UDP-pyridoxal have been instrumental in the detailed characterization of nucleotide-binding sites across a range of enzymes. nih.govbiologiachile.cl Its ability to selectively target and covalently modify these sites has provided invaluable insights into their structure and function. biologiachile.cl

Identification of Lysine Residues at or Near Binding Sites

A primary application of UDP-pyridoxal is the identification of specific lysine residues that are critical for an enzyme's interaction with its nucleotide substrates. biologiachile.clucsf.edu The formation of a stable Schiff base between the pyridoxal aldehyde and a lysine's amino group, which can be further stabilized by reduction with sodium borohydride (B1222165), allows for the isolation and sequencing of the labeled peptide fragment. nih.gov This process definitively pinpoints the location of the modified lysine within the protein's primary structure. nih.gov The presence of a lysine residue in the binding pocket is a common feature in many nucleotide-binding proteins, where it often plays a role in stabilizing the negative charges of the phosphate groups of the nucleotide. ucsf.eduresearchgate.net

Exploration of ATP, GTP, UDP-Glc, and ADP-Glc Binding Sites

The versatility of the affinity labeling approach using pyridoxal-based compounds extends to the exploration of various nucleotide binding sites. While UDP-pyridoxal is specifically designed to probe UDP-glucose (UDP-Glc) binding sites, analogous derivatives such as adenosine (B11128) diphosphopyridoxal (ADP-pyridoxal) have been synthesized to target ATP and ADP-glucose (ADP-Glc) binding sites. biologiachile.clnih.gov These reagents have been successfully employed to identify key lysine residues in the active sites of enzymes that utilize these nucleotides. For instance, studies on E. coli glycogen synthase using adenosine diphosphopyridoxal led to the identification of Lys15 as a crucial residue in the ADP-glucose binding site. nih.gov This highlights the adaptability of the pyridoxal-based affinity labeling strategy for characterizing a wide array of nucleotide-binding domains.

Targeted Enzyme Systems for Active Site Investigation

The application of this compound has been particularly fruitful in the study of specific enzyme systems, providing detailed mechanistic information that would be difficult to obtain through other methods.

Glycogen Synthase Interactions and Mechanisms of Inactivation

This compound has been used extensively as a new affinity labeling reagent for the active site of glycogen synthase. nih.govnih.gov Incubation of rabbit muscle glycogen synthase with UDP-pyridoxal results in a time-dependent and nearly complete loss of enzymatic activity. nih.gov Kinetic analysis of this inactivation process suggests the formation of a noncovalent enzyme-reagent complex before the covalent modification occurs. nih.gov

The inactivation is specifically protected by the presence of the substrate UDP-Glc and the product UDP, but not by the allosteric activator glucose-6-phosphate, providing strong evidence that the modification is occurring at the active site. nih.govresearchgate.net The covalent modification involves the formation of a Schiff base, which can be reversed by treatment with aminothiol (B82208) compounds but becomes permanent upon reduction with sodium borohydride. nih.gov Subsequent analysis of the modified enzyme allowed for the isolation and sequencing of a peptide containing the labeled lysine residue, identifying it as a key component of the UDP-Glc binding site. nih.gov Specifically, Lys38 in the rabbit muscle enzyme has been identified through this method. nih.govbiologists.com

| Parameter | Value | Reference |

|---|---|---|

| Kinact | 25 µM | nih.gov |

| Maximal Rate Constant (kmax) | 0.22 min-1 | nih.gov |

| Stoichiometry of Labeling | ~1 mole of reagent per mole of enzyme | nih.gov |

| Identified Labeled Residue (Rabbit Muscle) | Lys38 | nih.govbiologists.com |

Adenylate Kinase Binding Site Elucidation

While UDP-pyridoxal is specific for UDP-binding enzymes, the related compound adenosine diphosphopyridoxal (AP2PL) has been instrumental in elucidating the ATP binding site of adenylate kinase. biologiachile.cl This enzyme, which catalyzes the reversible transfer of a phosphoryl group between ATP and AMP, is inactivated by AP2PL. biologiachile.cl The inactivation is protected by the substrates ADP and ATP, indicating that the modification occurs at the nucleotide-binding site. biologiachile.cl Through affinity labeling with AP2PL, a specific lysine residue, Lys21, was identified as being located within the ATP-binding site of rabbit muscle adenylate kinase. biologiachile.clacs.org This finding was crucial for understanding the structural basis of substrate recognition and catalysis by this important enzyme. nih.govnih.gov

| Enzyme | Affinity Label | Identified Labeled Residue | Reference |

|---|---|---|---|

| Rabbit Muscle Adenylate Kinase | Adenosine diphosphopyridoxal (AP2PL) | Lys21 | biologiachile.clacs.org |

Investigation of Other Pyrophosphate-Binding Enzymes

The utility of this compound as an affinity label has been most extensively documented in the study of glycogen synthase. nih.gov However, the principles derived from its interaction with glycogen synthase serve as a valuable model for investigating the active sites of other enzymes that bind pyrophosphate-containing ligands. Analogs of UDP-pyridoxal, such as adenosine diphosphopyridoxal, have been successfully employed to probe the nucleotide-binding sites of a range of enzymes, including E. coli glycogen synthase, various kinases, and dehydrogenases, demonstrating the versatility of this class of reagents. nih.govnih.gov

The specific design of UDP-pyridoxal targets a lysine residue located in proximity to the pyrophosphate-binding portion of the active site. nih.gov In the case of rabbit muscle glycogen synthase, this has been identified as Lys38. nih.gov The covalent modification of this key residue provides strong evidence for its critical role in the enzyme's catalytic mechanism. The conserved sequence motif, Lys-X-Gly-Gly, identified through these labeling studies in mammalian glycogen synthase, is also present in the bacterial form of the enzyme, suggesting a common structural framework for nucleotide binding. nih.govdntb.gov.ua This conservation implies that UDP-pyridoxal could be a potent tool for identifying and characterizing the active site of other, less-studied pyrophosphate-binding enzymes that may share similar structural motifs. By serving as a template, the detailed studies on glycogen synthase provide a strategic approach for exploring the topography of active sites in a broader family of enzymes.

Kinetic Analysis of Enzyme-Reagent Complex Formation and Covalent Modification

The inactivation of enzymes by this compound follows a characteristic two-step mechanism, which has been elucidated through detailed kinetic analysis. The process begins with the formation of a noncovalent, reversible enzyme-reagent complex (E-I), which then proceeds to an irreversible, covalent modification that inactivates the enzyme (E-I*). nih.gov

This mechanism can be represented as:

The inactivation process exhibits pseudo-first-order kinetics, and a key characteristic of an affinity label is the saturation of the inactivation rate at high concentrations of the reagent. nih.govbiologiachile.cl This saturation effect indicates the formation of the initial noncovalent complex prior to the covalent reaction. nih.gov

Kinetic studies with rabbit muscle glycogen synthase a have provided specific constants that define this interaction. The analysis revealed a maximal rate constant (k_inact) of 0.22 min⁻¹ and an inactivation constant (K_inact), which represents the concentration of the reagent that yields the half-maximal rate of inactivation, of 25 µM. nih.gov The inactivation is effectively prevented by the presence of the natural substrate UDP-glucose or UDP, confirming that the reagent acts at the specific substrate-binding site. nih.govbiologiachile.cl

The covalent modification itself involves the formation of a Schiff base between the aldehyde group of the pyridoxal moiety and the ε-amino group of a specific lysine residue in the enzyme's active site. nih.gov This reaction is pH-dependent, with the rate of inactivation increasing at higher pH values. For glycogen synthase, the pK value for this reaction was determined to be 8.85. nih.gov The formation of the Schiff base can be monitored spectrophotometrically and is reversible by treatment with aminothiol compounds like cysteamine. However, reduction of the Schiff base with sodium borohydride (NaBH₄) results in a stable, irreversible covalent bond, permanently inactivating the enzyme and trapping the label at the active site. nih.gov

Table 1: Kinetic Parameters for the Inactivation of Rabbit Muscle Glycogen Synthase a by this compound

| Kinetic Parameter | Value | Description | Reference |

|---|---|---|---|

| K_inact | 25 µM | Concentration of UDP-pyridoxal at which the rate of inactivation is half-maximal. | nih.gov |

| k_inact (maximal rate constant) | 0.22 min⁻¹ | The maximum rate of inactivation at saturating concentrations of UDP-pyridoxal. | nih.gov |

| pK | 8.85 | The pH at which the rate of the inactivation reaction is half of its maximum. | nih.gov |

| Kinetics Type | Pseudo-first order | The reaction rate appears to be dependent on only one reactant concentration. | nih.gov |

Role of Uridine Diphosphopyridoxal in Vitamin B6 Metabolism Research

Identification as a Key Intermediate in Pyridoxal (B1214274) Phosphate (B84403) Biosynthesis

Uridine (B1682114) diphosphopyridoxal is recognized as a key intermediate in the metabolic pathways that produce pyridoxal 5'-phosphate (PLP), the active coenzyme form of vitamin B6. ontosight.ai The structure of uridine diphosphopyridoxal consists of a uridine diphosphate (B83284) (UDP) moiety attached to a pyridoxal group. ontosight.ai This composition allows it to serve as a precursor in the series of enzymatic reactions necessary to form PLP, which is essential for a multitude of biochemical functions. ontosight.ai The biosynthesis of PLP is vital for maintaining adequate levels of this coenzyme in the body, which supports numerous enzymatic reactions, particularly those involved in amino acid metabolism. ontosight.ainih.govfrontiersin.org

Enzymatic Transformations and Metabolic Pathways Involving this compound

The transformation of this compound is part of the broader metabolic network for vitamin B6. This network includes de novo synthesis pathways found in bacteria, fungi, and plants, as well as the salvage pathway, which is critical for interconverting different B6 vitamers into PLP in all organisms. frontiersin.orgmdpi.com The salvage pathway involves enzymes such as pyridoxal kinase, which phosphorylates vitamers like pyridoxal, and pyridoxine (B80251) 5′-phosphate oxidase. wikipedia.orgdovepress.com

The specific enzymatic reactions involving this compound are part of a sequence that ultimately yields PLP. ontosight.ai While the precise enzymes that catalyze every step involving this specific intermediate are a subject of detailed biochemical investigation, the transformations are consistent with the functions of well-established enzyme families. For instance, the manipulation of the phosphate groups is a critical aspect of this metabolism, controlled by kinases and phosphatases that regulate the phosphorylation state and, therefore, the activity of B6 vitamers. mdpi.com The metabolic pathways are crucial, as PLP acts as an essential cofactor in more than 140 distinct enzymatic reactions, underscoring the importance of its synthesis. nih.govfrontiersin.org These reactions include the metabolism of amino acids, carbohydrates, and lipids, as well as the synthesis of neurotransmitters. wikipedia.orgdovepress.com

Key Pathways in Vitamin B6 Metabolism

| Pathway | Description | Key Organisms | Significance |

|---|---|---|---|

| De Novo (DXP-dependent) | Synthesizes Vitamin B6 from precursors like 1-deoxy-D-xylulose-5-phosphate (DXP). Involves enzymes such as PdxA and PdxJ. mdpi.comebi.ac.uk | Eubacteria (e.g., E. coli) mdpi.com | Primary synthesis route in many bacteria. mdpi.com |

| De Novo (DXP-independent) | Synthesizes Vitamin B6 without DXP as a direct precursor, using substrates like ribulose 5-phosphate. wikipedia.org | Some bacteria, archaea, fungi, plants mdpi.com | Alternative primary synthesis route in various organisms. mdpi.com |

| Salvage Pathway | Interconverts dietary B6 vitamers (pyridoxine, pyridoxal, pyridoxamine) into the active coenzyme PLP via phosphorylation and oxidation. mdpi.comwikipedia.org | All organisms, including humans frontiersin.orgasm.org | Essential for utilizing dietary vitamin B6 and recycling cellular vitamers. nih.gov |

Methodologies for Investigating Metabolic Intermediates and Flux

The study of transient and low-concentration molecules like this compound requires sophisticated analytical techniques to understand their role and the dynamics of the metabolic pathways they inhabit.

One powerful approach is metabolic flux analysis , which measures the rate of turnover of metabolites in a pathway. researchgate.netnih.gov For example, research on vitamin B6-deprived neuronal cells used metabolic flux analysis to demonstrate a significant reduction in the de novo synthesis of serine, a process dependent on the PLP coenzyme. researchgate.netd-nb.info This type of study reveals the functional consequences of disruptions in PLP biosynthesis.

Before conducting flux analysis, researchers often employ untargeted metabolomics . This technique provides a broad snapshot of the metabolome, allowing for the identification of a wide range of metabolites that are altered under specific conditions, such as vitamin B6 deficiency. nih.govd-nb.info This can help pinpoint key pathways for more focused investigation.

Another strategy involves the use of vitamin B6 antagonists , which are molecules structurally similar to B6 vitamers but lacking their function. asm.org The compound 4-deoxypyridoxine (B1198617), for instance, can be used to perturb vitamin B6 metabolism. By observing the resulting metabolic changes, researchers can uncover connections between vitamin B6 synthesis and other pathways, such as coenzyme A and thiamine (B1217682) biosynthesis. asm.org

Furthermore, synthetic derivatives of metabolic intermediates can be used as active-site probes . nih.gov this compound and similar pyridoxal polyphosphoryl derivatives can be synthesized and used to investigate the active sites of nucleotide-binding enzymes, providing insight into enzyme mechanism and function. nih.gov The separation and identification of such compounds often rely on chromatographic methods. core.ac.uk To measure the concentration of metabolites within living cells in real-time, scientists can also develop genetically encoded fluorescent biosensors , which can be designed to be sensitive to specific molecules. nih.gov

Methodologies for Studying Metabolic Intermediates

| Methodology | Principle | Application in B6 Metabolism Research |

|---|---|---|

| Metabolic Flux Analysis | Measures the production and consumption rates of metabolites to quantify pathway activity. researchgate.net | Quantified the reduced flux through the serine biosynthesis pathway in B6-deficient cells. nih.govd-nb.info |

| Untargeted Metabolomics | Provides a comprehensive profile of metabolites in a biological sample to identify changes across the metabolome. d-nb.info | Identified decreased levels of serine and glycine (B1666218) in B6-deprived cells, prompting further investigation. researchgate.netnih.gov |

| Use of Metabolic Antagonists | Involves introducing a molecule that inhibits a specific metabolic step to study the consequences. asm.org | Using 4-deoxypyridoxine to probe the integration of vitamin B6 metabolism with other biosynthetic pathways. asm.org |

| Active-Site Probes | Uses synthetic analogs of intermediates to bind to and characterize enzyme active sites. nih.gov | This compound can be used as a probe for nucleotide-binding enzymes. nih.gov |

| Chromatography | Separates chemical components of a mixture for identification and quantification. core.ac.uk | Used to separate and identify uridine diphosphate derivatives and related compounds. core.ac.uk |

Structural Elucidation of Uridine Diphosphopyridoxal Enzyme Complexes

X-ray Crystallography for Ligand-Bound Enzyme Structures

X-ray crystallography is the definitive method for obtaining high-resolution structural information of protein-ligand complexes, providing precise details of the binding mode and the conformational changes in the enzyme upon ligand binding. unimi.it This technique involves crystallizing the enzyme in the presence of the ligand and then analyzing the diffraction pattern of X-rays passing through the crystal to generate a detailed electron density map of the complex.

In the context of uridine (B1682114) diphosphopyridoxal, which acts as a reactive affinity label, obtaining a crystal structure of the initial, non-covalent enzyme-ligand complex can be challenging. The compound is designed to form a covalent bond with a reactive residue in the active site, specifically a lysine (B10760008), leading to an irreversibly modified enzyme. While crystallographic studies of the covalently modified enzyme can provide significant insights, direct structural data from X-ray crystallography of a uridine diphosphopyridoxal-enzyme complex in the public domain is limited. However, the structural consequences of its binding are often inferred from the location of the labeled amino acid within the framework of the enzyme's known crystal structure, typically solved with its natural substrate or other analogues. For instance, knowledge that this compound labels a specific lysine residue within the UDP-glucose binding site of glycogen (B147801) synthase allows for precise modeling of its position and orientation. researchgate.net

Analysis of Protein-Ligand Interactions and Binding Conformations

This compound functions as an affinity label by mimicking the natural substrate, UDP-glucose, thereby directing the reactive pyridoxal (B1214274) moiety to the enzyme's active site. biologiachile.clresearchgate.net The interaction proceeds in two steps: the formation of a reversible, non-covalent complex, followed by an irreversible, covalent reaction. researchgate.net

The primary covalent interaction is the formation of a Schiff base between the aldehyde group of the pyridoxal portion of the molecule and the ε-amino group of a specific lysine residue within the enzyme's active site. researchgate.netacs.org In the case of rabbit muscle glycogen synthase, this reactive residue has been identified as Lysine-38. researchgate.net This lysine is conserved in a Lys-X-Gly-Gly sequence, which is also found in bacterial glycogen synthases where the equivalent lysine (Lys15 in E. coli) is targeted by the analogous compound, adenosine (B11128) diphosphopyridoxal. researchgate.net

The specificity of the binding is conferred by the uridine diphosphate (B83284) portion of the molecule. This moiety guides the reagent to the nucleotide-binding site. This is strongly supported by protection experiments, which show that the presence of the natural substrate, UDP-glucose, or its component, UDP, significantly prevents the enzyme inactivation by this compound. researchgate.net In contrast, the allosteric activator glucose-6-phosphate offers no such protection, indicating that the reagent specifically targets the substrate-binding site rather than the allosteric site. researchgate.net

The binding conformation places the pyridoxal ring in proximity to the lysine residue, while the diphosphate and uridine groups occupy the corresponding subsites of the UDP-glucose binding pocket, ensuring precise and targeted modification.

Spectroscopic and Biophysical Approaches to Characterize Binding Dynamics

A variety of spectroscopic and biophysical methods are essential for characterizing the kinetics and thermodynamics of the interaction between this compound and its target enzymes.

UV-Visible spectroscopy is a key tool for monitoring the covalent modification in real-time. The formation of the Schiff base between this compound and the enzyme results in a characteristic spectral change. Specifically, a new absorbance peak appears around 425 nm, and the increase in this peak's intensity correlates directly with the progressive loss of enzyme activity. researchgate.net This provides direct evidence that the Schiff base formation is the cause of inactivation.

Kinetic analysis of the inactivation process reveals that it follows pseudo-first-order kinetics and shows a saturation effect. researchgate.net This behavior is characteristic of affinity labels and allows for the determination of key kinetic parameters. These studies confirm the formation of a non-covalent enzyme-reagent complex (E·I) prior to the covalent reaction. The original activity of the modified enzyme can be almost fully restored by treatment with aminothiol (B82208) compounds like cysteamine, but not if the Schiff base has been stabilized by reduction with sodium borohydride (B1222165). researchgate.net

| Enzyme Target | Kinetic Parameter | Value | Reference |

| Rabbit Muscle Glycogen Synthase a | Kinact (dissociation constant of the non-covalent complex) | 25 µM | researchgate.net |

| Rabbit Muscle Glycogen Synthase a | kmax (maximal rate constant of inactivation) | 0.22 min-1 | researchgate.net |

Isothermal titration calorimetry (ITC) is another powerful biophysical technique used to study the thermodynamics of protein-ligand interactions. unimi.itepdf.pub While specific ITC data for this compound is not prominently published, this method would be used to directly measure the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the initial non-covalent interaction, providing a complete thermodynamic profile of the binding event.

Advanced Methodological Approaches in Uridine Diphosphopyridoxal Research

Site-Directed Mutagenesis for Probing Functional Residues within Binding Sites

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to a DNA sequence, resulting in targeted mutations in the corresponding protein. neb.comtwistbioscience.com This method is invaluable for identifying the precise amino acid residues within an enzyme's active site that are crucial for binding to substrates or cofactors like uridine (B1682114) diphosphopyridoxal. twistbioscience.combitesizebio.com By systematically substituting specific amino acids and observing the effect on UDPP binding and enzyme activity, researchers can map the functional architecture of the binding pocket. neb.combitesizebio.com

For example, research on UDP-GalNAc pyrophosphorylase (AGX1), an enzyme that synthesizes UDP-GalNAc, has utilized this approach. nih.gov To identify the nucleotide-binding site, photoprobes like N(3)-UDP-[(32)P]GlcNAc were used to label the enzyme. nih.gov Subsequent proteolytic digestion and peptide analysis pinpointed a 24-amino acid peptide (residues Val(216) to Glu(240)) as the binding region. nih.gov Within this peptide, highly conserved amino acids were individually mutated to alanine (B10760859). These mutations helped to define essential amino acids at or near the nucleotide-binding and catalytic sites. nih.gov This type of investigation, which can distinguish between residues critical for binding and those essential for catalysis, is fundamental to understanding enzyme mechanisms.

Another classic example involves the use of UDPP as an affinity label for glycogen (B147801) synthase. researchgate.net The compound specifically modifies the enzyme, and this modification can be used to identify key residues. While the initial studies focused on labeling, subsequent site-directed mutagenesis studies on related enzymes have built on this foundation to clarify the roles of individual amino acids. The general principle involves creating mutations (e.g., changing a lysine (B10760008) to an alanine) at a suspected binding site and then measuring the change in affinity for UDPP or the substrate, thereby confirming the residue's importance. ubc.ca

Table 1: Examples of Site-Directed Mutagenesis in Nucleotide-Binding Enzymes

| Enzyme | Labeled/Mutated Region | Purpose of Modification | Finding |

| UDP-GalNAc Pyrophosphorylase (AGX1) | Peptide from Val(216) to Glu(240) | Identify nucleotide-binding site | Confirmed a 24-amino acid peptide as the binding region for UDP-HexNAc probes. nih.gov |

| pBR322 (Rop protein) | Ribosome binding site upstream of rop gene | Reduce expression of the Rop protein | A single mutation reduced gene translation, demonstrating the sensitivity of protein expression to binding site alterations. ubc.ca |

| Glycogen Synthase | Not specified | Identify active site residues | UDPP acts as a specific affinity label for the enzyme's active site. researchgate.net |

Computational Chemistry and Molecular Dynamics Simulations of Uridine Diphosphopyridoxal Binding

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for studying biomolecular interactions at an atomic level. bioisi.ptnih.gov These methods allow researchers to model the dynamic process of a ligand like this compound binding to its target enzyme, providing insights that are often difficult to obtain through experimental methods alone. mdpi.com Techniques such as molecular docking predict the most probable binding orientation of a ligand within a protein's active site, while MD simulations analyze the physical movements of atoms and molecules over time. nih.gov

These simulations can reveal the conformational changes an enzyme undergoes to accommodate UDPP, map the network of hydrogen bonds and other non-covalent interactions that stabilize the complex, and calculate the binding free energy, which quantifies the affinity between the ligand and the protein. bioisi.pt For instance, computational studies on enzymes like Schistosoma mansoni uridine phosphorylase have used molecular docking to evaluate the binding affinity of various ligands. plos.org In one such study, the docking of an alkaloid, epiisopiloturine, to the enzyme revealed a binding energy of -7.68 kcal/mol and identified key hydrogen bond interactions with residues Arg203, Gln201, and Met231. plos.org

Although direct simulations of UDPP with a specific enzyme are not detailed in the provided results, the principles are broadly applicable. Researchers would first build a model of the target enzyme, often using homology modeling if an experimental structure is unavailable. nih.gov Then, UDPP would be docked into the predicted binding site. Finally, MD simulations would be run to assess the stability of the docked pose and analyze the detailed interactions over a simulated timeframe, typically nanoseconds to microseconds. nih.govmdpi.com This computational approach is crucial for rational drug design and for generating hypotheses that can be tested experimentally, for example, through site-directed mutagenesis. nih.gov

Table 2: Key Computational Techniques in Ligand Binding Research

| Technique | Purpose | Information Gained |

| Molecular Docking | Predicts the preferred orientation and conformation of a ligand when bound to a receptor. nih.gov | Binding pose, scoring functions to estimate binding affinity. nih.govplos.org |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system. nih.gov | Conformational changes, stability of the protein-ligand complex, interaction networks (e.g., hydrogen bonds). mdpi.com |

| Homology Modeling | Constructs a 3D model of a protein based on its amino acid sequence and an experimentally determined structure of a related protein. nih.gov | A structural model of the target protein when no experimental structure is available. |

| Quantum Chemical Calculations | Uses quantum mechanics to study the electronic structure and properties of molecules. researchgate.net | Accurate prediction of molecular geometries, reaction energies, and spectroscopic properties. |

Chemical Synthesis Strategies for this compound Analogues and Derivatives

The chemical synthesis of analogues and derivatives of this compound is essential for creating specialized molecular probes. nih.gov These synthetic compounds allow researchers to investigate enzyme mechanisms with greater precision and can serve as starting points for the development of enzyme inhibitors. biologiachile.clthebiogrid.org The strategies often involve modifying the uracil, ribose, or pyrophosphate portions of the UDPP molecule. mdpi.com

A general approach for synthesizing UDPP and its analogues, such as adenosine (B11128) diphosphopyridoxal, involves the chemical coupling of the two constituent parts: a nucleoside monophosphate (like UMP) and pyridoxal (B1214274) phosphate (B84403) (PLP). biologiachile.cl These compounds are designed to be structurally similar to natural coenzymes, acting as affinity labels that form a reversible complex with the enzyme before creating a covalent bond, often with a lysine residue in the nucleotide-binding site. biologiachile.cl

More advanced strategies focus on creating non-hydrolyzable analogues to increase stability for structural studies or on attaching fluorescent or photoreactive groups to facilitate binding assays. For example, the synthesis of methylene- and difluoromethylenephosphonate analogues of uridine-4-phosphate has been reported. thebiogrid.org In these compounds, the labile phosphate ester oxygen is replaced with a more stable methylene (B1212753) (CH₂) or difluoromethylene (CF₂) group. The synthesis of the methylene analogue involved reacting a protected, activated uridine with the sodium salt of tert-butyl diethylphosphonoacetate. thebiogrid.org The difluoromethylene derivative was then prepared by electrophilic fluorination of the methylene analogue. thebiogrid.org Such synthetic efforts provide a powerful toolkit for probing the active sites of nucleotide-binding enzymes. nih.govmdpi.com

Table 3: Examples of Synthesized Uridine Analogues and Their Purpose

| Analogue Type | Synthetic Modification | Purpose |

| Methylenephosphonate Analogue of Uridine-4-phosphate | Replacement of a phosphate ester oxygen with a methylene group (CH₂). thebiogrid.org | To create a stable analogue of a high-energy intermediate for inhibitor studies. thebiogrid.org |

| Difluoromethylenephosphonate Analogue of Uridine-4-phosphate | Replacement of a phosphate ester oxygen with a difluoromethylene group (CF₂). thebiogrid.org | To create a stable, non-hydrolyzable analogue for probing enzyme mechanisms. thebiogrid.org |

| Affinity Labels (e.g., UDPP) | Linking a nucleoside polyphosphate to pyridoxal. biologiachile.cl | To specifically label and identify lysine residues within the nucleotide-binding sites of enzymes. nih.govbiologiachile.cl |

| Photoreactive Probes (e.g., N(3)-UDP-HexNAc) | Incorporation of an azido (B1232118) group (N₃). nih.gov | To covalently cross-link the probe to the binding site upon UV irradiation for identification purposes. nih.gov |

Future Directions in Uridine Diphosphopyridoxal Research

Unexplored Enzymatic Targets and Metabolic Pathways

Uridine (B1682114) diphosphopyridoxal was first synthesized and used to identify a specific lysine (B10760008) residue at the active site of rabbit muscle glycogen (B147801) synthase. nih.gov The design of UDP-pyridoxal as a dual-specificity probe, targeting enzymes that bind UDP-derivatives or PLP, opens up a vast landscape of potential new targets. nih.gov

Pyridoxal (B1214274) Phosphate (B84403) (PLP)-Dependent Enzymes: PLP is one of the most versatile cofactors in nature, involved in a wide array of biochemical reactions, primarily centered around amino acid metabolism. nih.gov These reactions include transamination, decarboxylation, and racemization. nih.gov While glycogen phosphorylase is a known PLP-dependent enzyme, the majority of this class are associated with amino acid pathways. nih.gov Given that nearly 1.5% of all genes in many prokaryotes encode for PLP-dependent enzymes, a significant number of these proteins remain functionally unclassified. nih.gov Future research could involve screening UDP-pyridoxal against libraries of known or putative PLP-dependent enzymes to identify novel interactions. This could uncover new regulatory mechanisms or enzymatic functions, particularly within the five distinct structural folds of PLP-dependent enzymes. nih.gov For example, the large family of fold-type III PLP-dependent enzymes, which includes alanine (B10760859) racemases and various decarboxylases, contains thousands of uncharacterized proteins that could be potential targets. nih.gov

Uridine Nucleotide-Metabolizing Enzymes: The uridine moiety of UDP-pyridoxal suggests its potential to interact with a broad range of enzymes involved in uridine and UDP-sugar metabolism. Uridine is crucial for the synthesis of nucleic acids and plays a significant role in glycogen synthesis through the formation of UDP-glucose (UDP-Glc). frontiersin.org The hexosamine biosynthetic pathway, which produces UDP-N-acetylglucosamine (UDP-GlcNAc) for protein glycosylation, is another critical area to investigate. mdpi.com Enzymes in these pathways, such as UDP-glucose pyrophosphorylase, UDP-galactopyranose mutase, and various glycosyltransferases (UGTs), are potential targets for UDP-pyridoxal. nih.govnih.gov Uridine phosphorylase, an enzyme involved in the pyrimidine (B1678525) salvage pathway, is another candidate for interaction. patsnap.com Investigating the effect of UDP-pyridoxal on these pathways could reveal new points of metabolic regulation. nih.gov

Atypical Targets: Research has shown that UDP-pyridoxal can act as an activator of carbamoyl (B1232498) phosphate synthetase II, an enzyme involved in pyrimidine biosynthesis, despite its structural similarity to the inhibitor UTP. nih.gov This finding underscores the potential for UDP-pyridoxal to have unexpected effects on enzymes, acting not just as an inhibitor but also as an activator or an allosteric modulator. Future studies should therefore not be limited to searching for inhibitory effects but should also screen for activation or other modulatory roles on a wide range of enzymes, including those outside of the classical PLP and UDP-binding families.

Development of Novel Uridine Diphosphopyridoxal-Based Probes for Complex Systems

The inherent properties of UDP-pyridoxal as an affinity label can be significantly enhanced by transforming it into a more versatile chemical probe. nih.gov This involves the addition of reporter tags, which can be used for detection and identification of target proteins in complex biological systems.

Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemoproteomic strategy that uses reactive chemical probes to label active enzyme-family members in their native environment. researchgate.net A UDP-pyridoxal-based probe could be designed for ABPP by incorporating a reporter tag, such as a fluorophore (like rhodamine) or a biotin (B1667282) handle for affinity purification and mass spectrometry-based identification. researchgate.netnih.gov Such probes could also include a photoaffinity tag, like a diazirine, which allows for covalent cross-linking to the target protein upon photo-irradiation, providing a more robust method for target identification. nih.govmdpi.com This approach would enable the profiling of enzyme activities in different cellular states, tissues, or disease models, providing a dynamic view of target engagement. nih.govnih.gov

Designing Next-Generation Probes: To improve the utility of UDP-pyridoxal as a probe, several modifications could be explored. The development of probes with different reactive groups could target a wider range of amino acid residues in the active sites of enzymes. Furthermore, creating cell-permeable versions of UDP-pyridoxal probes would allow for the in-situ labeling of targets within living cells, providing more physiologically relevant data. mdpi.com The synthesis of a library of UDP-pyridoxal analogs with systematic variations in the linker region between the uridine and pyridoxal moieties could help in optimizing the binding affinity and selectivity for different enzyme targets. mit.edu

Integration with Omics Technologies for System-Wide Analysis of Interactions

The true potential of UDP-pyridoxal as a research tool can be realized by integrating its use with high-throughput "omics" technologies. biobide.com This would allow for a system-wide analysis of its interactions and effects on cellular networks.

Chemoproteomics for Target Deconvolution: Chemoproteomics combines chemical probes with mass spectrometry to identify the targets of small molecules on a proteome-wide scale. nih.gov An affinity-based approach using an immobilized UDP-pyridoxal analog could be used to "pull down" interacting proteins from cell or tissue lysates. nih.govresearchgate.net Subsequent identification of these proteins by mass spectrometry would provide a comprehensive list of potential targets. researchgate.net Competitive binding experiments, where the free compound is used to compete with the immobilized probe, can help to determine the selectivity and apparent binding affinities for the identified targets. nih.gov This is a powerful method for both target validation and off-target profiling. nih.gov

Metabolomics and Multi-Omics Integration: The interaction of UDP-pyridoxal with various metabolic enzymes will likely lead to changes in the cellular metabolome. Metabolomics studies, which provide a snapshot of the small-molecule metabolites in a biological system, can be used to assess the functional consequences of UDP-pyridoxal treatment. humanspecificresearch.org For example, alterations in the levels of amino acids, sugars, and nucleotides could point towards the specific metabolic pathways being affected. nih.govmdpi.com By integrating chemoproteomic data (identifying the protein targets) with transcriptomic and metabolomic data (measuring changes in gene expression and metabolite levels), researchers can build a comprehensive picture of the system-wide effects of UDP-pyridoxal. nih.govnih.gov This multi-omics approach is crucial for understanding the complex interplay between different biological layers and for elucidating the full mechanism of action of this unique compound. nih.gov

Q & A

Q. What is the primary biochemical role of uridine diphosphopyridoxal (UDP-pyridoxal) in enzyme studies?

UDP-pyridoxal is a nucleotide-conjugated pyridoxal derivative used as an affinity labeling reagent. It targets lysine residues at or near nucleotide-binding sites in enzymes, such as UDP-glucose pyrophosphorylase and glycogen synthase. Its pyrophosphate moiety mimics substrates like MgPPi, enabling selective modification of active-site lysines .

Methodological Insight : To identify binding sites, incubate the enzyme with UDP-pyridoxal under substrate-mimicking conditions (e.g., with Mg²⁺ and UDP-glucose). Quench the reaction with sodium borohydride to stabilize Schiff base adducts, then analyze labeled peptides via reverse-phase chromatography and Edman degradation .

Q. How is UDP-pyridoxal synthesized for research applications?

UDP-pyridoxal is synthesized by coupling pyridoxal 5'-phosphate (PLP) with a uridine diphosphate (UDP) group via a pyrophosphate linkage. This synthesis involves activating PLP with carbodiimide reagents and reacting it with UDP, followed by purification via ion-exchange chromatography .

Quality Control : Confirm purity using HPLC (>95%) and structural integrity via NMR or mass spectrometry. Reagent stability should be tested under storage conditions (e.g., -80°C in dark, neutral pH) .

Advanced Research Questions

Q. How can researchers optimize UDP-pyridoxal’s specificity for active-site labeling in enzymes with multiple lysine residues?

Specificity depends on substrate-induced conformational changes. For example, UDP-glucose binding to UDP-glucose pyrophosphorylase shifts the enzyme’s structure, exposing Lys-329 for selective UDP-pyridoxal modification. Pre-incubate the enzyme with its substrate (e.g., UDP-glucose) before adding the reagent to enhance labeling accuracy .

Experimental Design :

Q. How should researchers address contradictions in inactivation data when using UDP-pyridoxal?

Partial inactivation despite stoichiometric reagent incorporation may indicate:

- Inaccessible lysine residues due to steric hindrance.

- Redundant lysines in the active site (e.g., multiple residues contributing to catalysis).

- Reagent instability (e.g., hydrolysis of the pyrophosphate bond).

Resolution :

Q. What strategies differentiate UDP-pyridoxal’s effects from other pyridoxal phosphate (PLP) derivatives in enzyme studies?

Unlike PLP, UDP-pyridoxal’s UDP moiety restricts its binding to nucleotide-specific sites. To validate specificity:

- Compare inactivation rates with PLP alone (non-specific) vs. UDP-pyridoxal.

- Test protection by nucleotide substrates (e.g., UDP-glucose) but not non-nucleotide analogs .

Case Study : In lactate dehydrogenase, adenosine diphosphopyridoxal (ADP-pyridoxal) inactivated the enzyme 64% at 1 mM, while PLP caused non-specific modification. NADH (a nucleotide substrate) fully protected against ADP-pyridoxal but not PLP .

Data Interpretation & Technical Challenges

Q. How can researchers confirm UDP-pyridoxal’s binding site when crystallographic data is unavailable?

Q. Why might UDP-pyridoxal fail to label conserved lysines in homologous enzymes?

Structural variations in nucleotide-binding pockets across species can alter lysine accessibility. For example, yeast hexokinase shows differential sensitivity to UDP-pyridoxal compared to mammalian isoforms due to divergent active-site architectures .

Recommendation : Perform homology modeling to predict lysine conservation and test labeling in multiple orthologs.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.